molecular formula C26H24N2O3 B12120669 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide

2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide

Cat. No.: B12120669
M. Wt: 412.5 g/mol
InChI Key: OEKFTVOFEBYOJQ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide is a complex organic compound that features an indole core, a methoxyphenyl group, and a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carboxaldehyde with 4-methoxyphenylacetic acid, followed by the introduction of the phenylethyl group through a Friedel-Crafts alkylation. The final step involves the formation of the oxoacetamide moiety through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the oxoacetamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The indole moiety is known to interact with various biological pathways, including those involved in cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.

    3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Compounds with similar indole cores but different substituents.

Uniqueness

2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide

InChI

InChI=1S/C26H24N2O3/c1-28(26(30)25(29)22-17-27-23-11-7-6-10-21(22)23)24(16-18-8-4-3-5-9-18)19-12-14-20(31-2)15-13-19/h3-15,17,24,27H,16H2,1-2H3

InChI Key

OEKFTVOFEBYOJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(CC1=CC=CC=C1)C2=CC=C(C=C2)OC)C(=O)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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